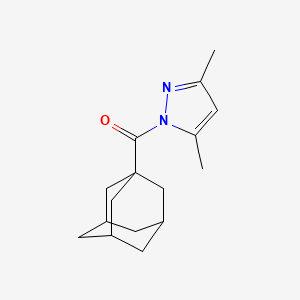
1-(ADAMANTANE-1-CARBONYL)-3,5-DIMETHYLPYRAZOLE
Overview
Description
1-(ADAMANTANE-1-CARBONYL)-3,5-DIMETHYLPYRAZOLE is an organic compound that features a unique structure combining an adamantane moiety with a pyrazole ring. Adamantane is known for its rigid, diamond-like structure, which imparts stability and unique chemical properties to the compound. The pyrazole ring, a five-membered ring containing two nitrogen atoms, is a common motif in medicinal chemistry due to its biological activity.
Preparation Methods
The synthesis of 1-(ADAMANTANE-1-CARBONYL)-3,5-DIMETHYLPYRAZOLE typically involves the acylation of 3,5-dimethylpyrazole with adamantane-1-carbonyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to facilitate the reaction .
Chemical Reactions Analysis
1-(ADAMANTANE-1-CARBONYL)-3,5-DIMETHYLPYRAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield adamantane-1-carboxylic acid derivatives, while reduction could produce adamantane-1-methanol derivatives.
Scientific Research Applications
1-(ADAMANTANE-1-CARBONYL)-3,5-DIMETHYLPYRAZOLE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying protein-ligand interactions and enzyme inhibition.
Medicine: Due to the biological activity of the pyrazole ring, derivatives of this compound are investigated for potential therapeutic applications, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(ADAMANTANE-1-CARBONYL)-3,5-DIMETHYLPYRAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides a hydrophobic interaction surface, while the pyrazole ring can participate in hydrogen bonding and other interactions with the target. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-(ADAMANTANE-1-CARBONYL)-3,5-DIMETHYLPYRAZOLE include other adamantane derivatives and pyrazole-containing compounds. For example:
1-(ADAMANTANE-1-CARBONYL)-3-(2,4,6-TRIMETHYLPHENYL)THIOUREA: This compound also features an adamantane moiety but with a thiourea group instead of a pyrazole ring.
ADAMANTANE-1-CARBONYL CHLORIDE: A precursor in the synthesis of various adamantane derivatives.
3,5-DIMETHYLPYRAZOLE: The pyrazole ring without the adamantane moiety, used in various chemical and biological studies.
The uniqueness of this compound lies in its combination of the adamantane and pyrazole structures, which imparts both stability and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-adamantyl-(3,5-dimethylpyrazol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-10-3-11(2)18(17-10)15(19)16-7-12-4-13(8-16)6-14(5-12)9-16/h3,12-14H,4-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNAVSDACSQNSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C23CC4CC(C2)CC(C4)C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















